molecular formula C23H21N3O2 B2876671 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034316-66-8

8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2876671
CAS No.: 2034316-66-8
M. Wt: 371.44
InChI Key: KVWZEXGWMZHBPG-UHFFFAOYSA-N
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Description

8-{[1-(1H-Indole-5-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetically designed, novel small molecule that incorporates the privileged 8-oxyquinoline and indole-piperidine pharmacophores into a single hybrid structure. This combination is of significant interest in medicinal chemistry for developing multi-targeted agents, particularly in oncology research. The 8-oxyquinoline scaffold is a versatile structural component known for its metal-chelating properties and is frequently investigated for its antiproliferative effects and its role in modulating key metabolic enzymes in cancer cells, such as pyruvate kinase M2 (PKM2) . Concurrently, the indole moiety is a prevalent structure in bioactive compounds, often associated with the inhibition of cancer cell proliferation, migration, and invasion . The piperidine spacer is a common linker in drug design that can influence the molecule's overall conformation and bioavailability. The primary research value of this compound lies in its potential as a chemical probe for studying enzyme inhibition and signal transduction pathways. Its structural features suggest it may be a candidate for investigating kinase inhibition, given that both quinoline and indole derivatives are well-represented among known kinase inhibitors . Researchers can utilize this compound in in vitro assays to screen for antitumor activity, to explore its mechanism of action involving potential interactions with kinase targets or metabolic enzymes, and to study structure-activity relationships (SAR) for further optimization of hybrid molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1H-indol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(18-6-7-20-17(15-18)8-12-24-20)26-13-9-19(10-14-26)28-21-5-1-3-16-4-2-11-25-22(16)21/h1-8,11-12,15,19,24H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZEXGWMZHBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling. One common method involves the reaction of 4-(quinolin-8-yloxy)piperidine with an indole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s key structural elements include:

  • Quinoline core: A planar aromatic system common in bioactive molecules.
  • Indole-5-carbonyl group: A heterocyclic moiety known for interactions with neurotransmitter receptors or enzymes.

Comparisons with analogs :

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Evidence ID
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) Piperidine ring, cyclopentenyl-benzyl, methoxy group ~400 (estimated) Lacks indole-carbonyl; includes cyclopentenyl
2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (18) Benzylpiperidine, dimethoxy groups, 4-methoxyphenyl ~500 (estimated) Additional aromatic substituents; no indole
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride Pyrrolidine-oxy, chloro substituent 283.2 Pyrrolidine instead of piperidine; no indole
7-Chloro-4-(piperazin-1-yl)quinoline derivatives Piperazine ring, chloro substituent ~247–350 Piperazine linker; varies in chloro position

Key Observations :

  • Replacement of piperidine with piperazine (e.g., ) alters hydrogen-bonding capacity and conformational stability. Piperazine’s additional nitrogen enhances solubility but may reduce lipophilicity .

Physicochemical Properties

Property Target Compound (Estimated) 5-Chloro-8-(3-pyrrolidinyloxy)quinoline () Compound I ()
Melting Point (°C) 150–200 Not reported 104–243 (analogs)
Solubility Low (hydrophobic indole) Moderate (polar pyrrolidine) Low (H⋯H dominance)
Stability High (rigid quinoline core) Variable (depends on substituents) High (crystalline)

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